Esteviol

Descripción general

Descripción

Steviol is a diterpene first isolated from the plant Stevia rebaudiana in 1931 . Its chemical structure was not fully elucidated until 1960 . Steviol occurs in the plant as steviol glycosides, sweet compounds that have found widespread use as sugar substitutes .

Synthesis Analysis

Steviol glycosides are synthesized via the non-mevalonate pathway located in plant cell plastids, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are converted to geranylgeranyl diphosphate (GGDP), which is the precursor of many diterpenoids . The biosynthesis of steviol is confined to green tissues .

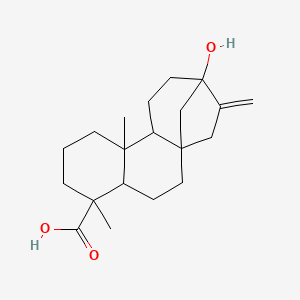

Molecular Structure Analysis

Steviol glycosides belong to the diterpenoid group of plant secondary metabolites. Their chemical structure is based on an aglycone core known as steviol (ent-13-hydroxyur-16-en-19-oic acid) to which a different number and types of sugar molecules are attached .

Chemical Reactions Analysis

The method of choice to quantify steviol glycoside contents is high-performance liquid chromatography (HPLC) in combination with different column types . Steviol is not metabolized in the intestinal microbiota, it is quickly absorbed systemically, transported to the liver where, with the help of glucuronic acid, it is conjugated into steviol glucuronide, which is excreted in urine and feces .

Physical And Chemical Properties Analysis

Steviol has a molar mass of 318.457 g·mol −1 . It is a diterpene that occurs in the plant as steviol glycosides .

Aplicaciones Científicas De Investigación

Edulcorante natural

Los glucósidos de esteviol (SvGls) son conocidos por su extraordinario dulzor . Son no calóricos, no cariogénicos y no fermentables . Estas propiedades hacen que los SvGls sean una gran alternativa a la sacarosa como edulcorante .

Propiedades nutracéuticas

Los SvGls exhiben propiedades nutracéuticas . Se están investigando sus beneficios nutricionales y farmacológicos . Podrían convertirse en un edulcorante básico, bajo en calorías y potente en el creciente mercado de alimentos naturales .

Remedio antidiabético

Los SvGls tienen potencial como un remedio antidiabético natural . No inducen una respuesta glucémica tras la ingestión, lo que los convierte en edulcorantes naturales adecuados para pacientes diabéticos . Además, poseen propiedades antihiperglucémicas, miméticas de la insulina, insulinotópicas y glucagonostáticas .

Propiedades antihipertensivas

Se ha descubierto que los glucósidos de this compound poseen propiedades antihipertensivas . Esto los convierte en potencialmente beneficiosos para controlar la presión arterial alta.

Propiedades antiinflamatorias y antioxidantes

Se ha descubierto que los SvGls poseen propiedades antiinflamatorias y antioxidantes . Estas propiedades podrían ser beneficiosas para controlar diversas afecciones de salud relacionadas con la inflamación y el estrés oxidativo.

Posibles aplicaciones medicinales

Se ha llevado a cabo investigación utilizando extractos de stevia como infusiones intravenosas en ratas para estudiar su efecto sobre el metabolismo de la glucosa, la diuresis, el peso de los órganos, la función endocrina o la actividad antiandrogénica .

Mecanismo De Acción

Target of Action

Steviol, a bioactive compound found in the leaves of the Stevia rebaudiana plant, primarily targets the body’s metabolic and cardiovascular systems . It interacts with various enzymes and receptors involved in glucose metabolism and blood pressure regulation .

Mode of Action

Steviol’s mode of action is multifaceted. It stimulates insulin secretion and increases insulin sensitivity due to the retardation of gluconeogenesis caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver . This interaction helps regulate blood glucose levels, making steviol beneficial for managing diabetes . Additionally, steviol has been found to relax vasopressin-induced vasoconstriction , which can help manage hypertension.

Biochemical Pathways

Steviol affects several biochemical pathways. It influences the “phenylpropanoid biosynthesis”, “flavonoid biosynthesis”, and “starch and sucrose metabolism” pathways . These pathways are crucial for the plant’s secondary metabolism, particularly the biosynthesis of steviol glycosides . In humans, steviol impacts the pathways related to glucose metabolism and blood pressure regulation .

Pharmacokinetics

Upon absorption, steviol undergoes fast glucuronidation . This process enhances its bioavailability and facilitates its rapid elimination from the body in the form of steviol glucuronide . The quick elimination of steviol reduces the probability of side effects, contributing to its safety profile .

Result of Action

The molecular and cellular effects of steviol’s action are primarily observed in its antidiabetic and antihypertensive activities. Steviol enhances pancreatic β-cell function, leading to improved insulin secretion and increased insulin sensitivity . It also ameliorates the inflammatory response, lipid imbalance, myocardial fibrosis, and renal functions, which are beneficial in managing diabetes-related metabolic disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of steviol. For instance, nitrogen deficiency in the growth environment of the Stevia plant can significantly increase the leaf content of steviol glycosides This suggests that the plant’s nutrient status can impact the production and potency of steviol

Propiedades

IUPAC Name |

(1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOYBUQQBFCRH-VQSWZGCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897427 | |

| Record name | Steviol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

471-80-7 | |

| Record name | (-)-Steviol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steviol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steviol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEVIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4741LYX6RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

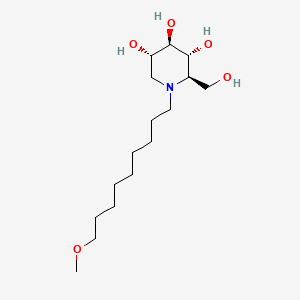

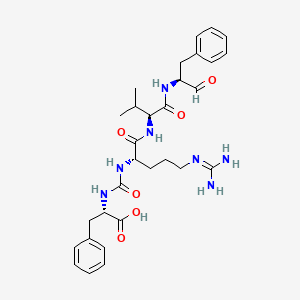

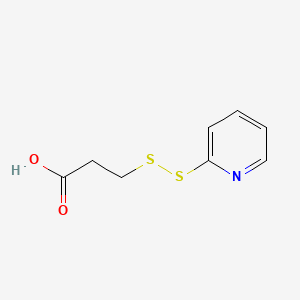

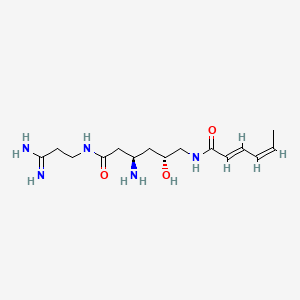

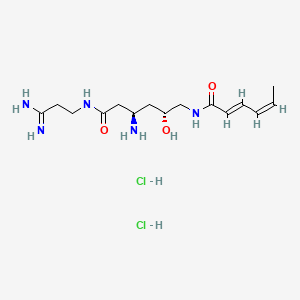

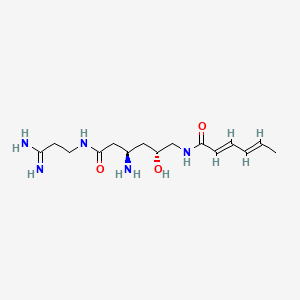

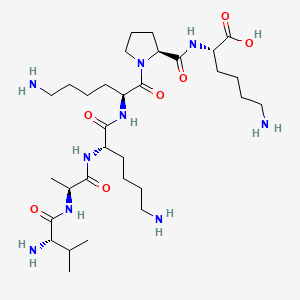

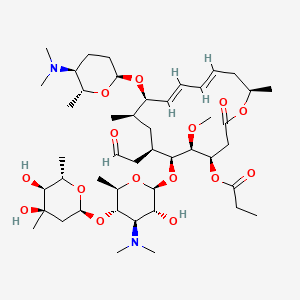

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)